molecular formula C14H18BrN3O B2658282 4-Bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide CAS No. 2128141-07-9

4-Bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide

Cat. No. B2658282
CAS RN: 2128141-07-9
M. Wt: 324.222
InChI Key: PCSKSFZHCSZSFZ-UHFFFAOYSA-N
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Description

4-Bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide, also known as BCT-1028, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of pyrrole carboxamides and has shown promising results in various studies.

Mechanism of Action

4-Bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide exerts its effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and inhibition of this enzyme leads to DNA damage and cell death. 4-Bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide has also been shown to modulate the activity of various signaling pathways, including the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
4-Bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide has been shown to have various biochemical and physiological effects, including inhibition of PARP activity, induction of apoptosis, modulation of signaling pathways, and reduction of inflammation and oxidative stress. 4-Bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide has also been shown to have a neuroprotective effect and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide in lab experiments is its specificity for PARP inhibition, which allows for targeted effects on DNA repair and cell death. However, a limitation of using 4-Bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide is its potential toxicity at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-Bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide, including:
1. Further studies on the potential use of 4-Bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide in cancer therapy, including combination therapy with other anticancer agents.
2. Investigation of the neuroprotective effects of 4-Bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
3. Studies on the potential use of 4-Bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide in reducing inflammation and oxidative stress in various disease states.
4. Development of more potent and selective PARP inhibitors based on the structure of 4-Bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide.
5. Investigation of the potential use of 4-Bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide in combination with other signaling pathway inhibitors for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-Bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide involves the reaction of 4-bromo-1-methylpyrrole-2-carboxylic acid with 1-cyano-3-methylcyclohexylamine in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain 4-Bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide in high yield.

Scientific Research Applications

4-Bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide has been studied for its potential use in various scientific research applications, including cancer research, neurological disorders, and inflammation. In cancer research, 4-Bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurological disorders, 4-Bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide has been shown to have a neuroprotective effect and improve cognitive function. Inflammation studies have shown that 4-Bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide can reduce inflammation and oxidative stress.

properties

IUPAC Name

4-bromo-N-(1-cyano-3-methylcyclohexyl)-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN3O/c1-10-4-3-5-14(7-10,9-16)17-13(19)12-6-11(15)8-18(12)2/h6,8,10H,3-5,7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSKSFZHCSZSFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)C2=CC(=CN2C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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